molecular formula C21H24FNO4 B2820579 (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide CAS No. 1164464-37-2

(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide

Cat. No.: B2820579
CAS No.: 1164464-37-2
M. Wt: 373.424
InChI Key: QQSKKDOFQVFXMP-YRNVUSSQSA-N
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Description

The compound (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide is a synthetic acrylamide derivative characterized by two key structural features:

  • 3,4-Dimethoxybenzyl group: Attached to the amide nitrogen, this substituent contributes electron-donating methoxy groups, enhancing solubility and modulating electronic interactions.
  • 4-(3-Fluoropropoxy)phenyl group: Positioned on the α,β-unsaturated carbonyl chain, the fluorinated alkoxy group introduces metabolic stability and polarity .

Properties

IUPAC Name

(E)-N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO4/c1-25-19-10-6-17(14-20(19)26-2)15-23-21(24)11-7-16-4-8-18(9-5-16)27-13-3-12-22/h4-11,14H,3,12-13,15H2,1-2H3,(H,23,24)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSKKDOFQVFXMP-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide typically involves a multi-step process:

    Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.

    Introduction of the 3,4-Dimethoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced using a suitable benzyl halide.

    Attachment of the 4-(3-Fluoropropoxy)phenyl Group: This can be done through an etherification reaction, where the phenyl group is attached using a fluoropropyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenamide backbone can be reduced to form the corresponding amine.

    Substitution: The fluoropropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide exhibits selective cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study published in Cancer Research demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Mechanism of Action : The compound appears to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Anti-inflammatory Properties

Another significant application is its anti-inflammatory effects:

  • Research Findings : In a model of acute inflammation, this compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Clinical Relevance : This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Comparative Data Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Mechanism of ActionInhibits COX enzymes
BioavailabilityFavorable absorption characteristics

Mechanism of Action

The mechanism of action of (E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs include:

  • Substituents on the benzyl/aryl group : Halogens (Cl, Br), methoxy (OMe), hydroxyl (OH), or fluorinated alkyl chains.
  • Amide side chain : Variations in aromatic or aliphatic substituents on the nitrogen.
Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents (Benzyl/Amide Side Chain) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-(3,4-dimethoxybenzyl); 4-(3-fluoropropoxy)phenyl C19H19FNO4* 344.36 Fluoropropoxy enhances metabolic stability; dimethoxy improves solubility .
(E)-N-(3,4-Dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide (1164561-95-8) N-(3,4-dichlorobenzyl); 4-(3-fluoropropoxy)phenyl C19H18Cl2FNO2 390.26 Dichlorobenzyl increases lipophilicity and electron-withdrawing effects compared to dimethoxy .
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide (477889-09-1) N-(3,4-dichlorobenzyl); 4-(4-bromobenzyloxy)phenyl C23H18BrCl2NO2 491.2 Bromine adds steric bulk; dichlorobenzyl may enhance receptor binding .
(E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide (477870-59-0) N-(3-(dimethylamino)propyl); 4-(2-chloro-6-fluorobenzyloxy)phenyl C21H24ClFN2O2 390.88 Dimethylamino propyl side chain introduces basicity, potentially improving membrane permeability .
(E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide (103188-47-2) N-phenethyl; 3,4-dihydroxyphenyl C17H17NO3 283.32 Catechol group (dihydroxyphenyl) may confer antioxidant activity but reduce metabolic stability .

*Calculated molecular formula/weight based on structural analysis.

Bioactivity Insights from Analogs

  • Anti-inflammatory activity: Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) from exhibits an IC50 of 17.00 ± 1.11 μmol/L in NO inhibition, outperforming the positive control quercetin (17.21 ± 0.50 μmol/L). This suggests that methoxy/hydroxy substitutions on the phenyl ring enhance anti-inflammatory effects .

Key Differentiators of the Target Compound

Fluoropropoxy vs. Halogenated Alkoxy Groups: The 3-fluoropropoxy group in the target compound likely reduces oxidative metabolism compared to non-fluorinated alkoxy chains, extending half-life .

Dimethoxybenzyl vs. Dichlorobenzyl : The dimethoxy substitution offers a balance between solubility (via hydrogen bonding) and moderate electron-donating effects, contrasting with the dichlorobenzyl group’s stronger electron-withdrawing properties .

Lack of Basic Side Chains: Unlike the dimethylamino propyl group in CAS 477870-59-0, the target compound’s benzyl group may limit cellular uptake but reduce off-target interactions .

Biological Activity

(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide, with the CAS number 1164464-37-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula: C21H24FNO4
  • Molecular Weight: 373.42 g/mol
  • Purity: >90% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an antineoplastic agent and its mechanisms of action against cancer cells.

  • Cytotoxicity Against Cancer Cells :
    • Research indicates that the compound exhibits selective toxicity towards malignant cells while sparing non-malignant cells. This is assessed using the Selectivity Index (SI), which compares the cytotoxic effects on malignant versus non-malignant cell lines .
    • A study demonstrated that compounds similar to this compound activated caspases-3 and -7, leading to apoptosis in cancer cells .
  • Oxidative Stress Induction :
    • The compound may induce oxidative stress in cancer cells, contributing to increased reactive oxygen species (ROS) production. This mechanism is crucial for triggering apoptosis in cancerous tissues .

Study 1: Cytotoxicity and Selectivity

In a comparative study involving various derivatives of similar structures, this compound was found to have significant cytotoxic effects on human leukemia cells while exhibiting lower toxicity on normal fibroblast cells. The results suggested a promising therapeutic index for further development in cancer treatment .

Study 2: Mechanistic Insights

A detailed investigation into the molecular pathways revealed that the compound's effectiveness stems from its ability to modulate apoptotic pathways and inhibit cell cycle progression in cancer cells. This was evidenced by cell cycle analysis showing G2/M phase arrest and subsequent sub-G1 accumulation following treatment with the compound .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedObserved EffectsReference
CytotoxicityHL-60 (Leukemia)High toxicity to malignant cells
Selectivity IndexNon-malignant vs MalignantLower toxicity to non-malignant cells
Apoptosis InductionHCT116 (Colon Carcinoma)Activation of caspases-3 and -7
Oxidative StressVarious Cancer Cell LinesIncreased ROS production leading to apoptosis

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